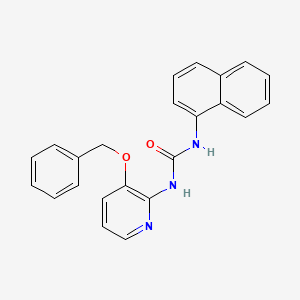

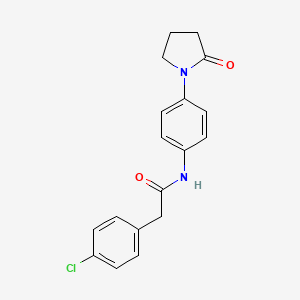

![molecular formula C15H11BrN4S B2860563 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole CAS No. 306280-26-2](/img/structure/B2860563.png)

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” is a chemical compound that belongs to the class of imidazopyridines . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of imidazopyridine derivatives involves integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular structure of “2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” is characterized by the presence of a bromoimidazo[1,2-a]pyridin-2-yl group attached to a benzimidazole ring via a methylene and sulfur bridge .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The imidazo[1,2-a]pyridine core is increasingly important in pharmaceuticals due to its wide range of pharmacological activities . Specifically, derivatives of this compound have been evaluated for their potential as anticancer agents. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit potent activity against breast cancer cell lines . The presence of the bromoimidazo[1,2-a]pyridin moiety could be crucial in the development of new therapeutic agents targeting cancer.

Antimicrobial Properties

Some derivatives of 3-bromoimidazo[1,2-a]pyridines have demonstrated significant antimicrobial properties. For example, certain compounds have shown inhibitory activity against pathogens like Pseudomonas aeruginosa, with effectiveness surpassing that of established antibiotics such as metronidazole and streptomycin . This suggests potential applications in developing new antimicrobial treatments.

Synthesis of Amides

The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines . The synthesis process involves C–C bond cleavage promoted by I2 and TBHP in toluene, under mild and metal-free conditions . This method could be significant in the synthesis of various organic compounds, polymers, natural products, and pharmaceuticals.

Organic Syntheses Intermediates

Due to its versatile reactivity, the compound serves as an intermediate in various organic syntheses . It can be transformed into different skeletons, which is valuable for the development of complex organic molecules and pharmaceutical intermediates.

Pharmacophore Development

The imidazo[1,2-a]pyridine moiety is a pharmacophore that contributes significantly to the biological activity of many molecules with therapeutic value . Its incorporation into new compounds can lead to the discovery of drugs with improved efficacy and specificity.

Catalyst-Free Synthesis Processes

The compound can be involved in catalyst-free synthesis processes to create 3-arylimidazo[1,2-a]pyridines . This protocol is simple and efficient, yielding up to 86% product without the need for a catalyst, which is advantageous for sustainable and cost-effective chemical production.

Aerobic Oxidative Synthesis

It can also be used in aerobic oxidative synthesis reactions to form imidazo[1,2-a]pyridines . These reactions are compatible with a broad range of functional groups and can be conducted under environmentally friendly conditions.

Antiviral and Antibacterial Research

Imidazo[1,2-a]pyridines, including derivatives of the compound , have shown a broad range of biological activities, including antiviral and antibacterial effects . This makes them valuable for research into new treatments for viral and bacterial infections.

Zukünftige Richtungen

The future directions for “2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole” could involve further exploration of its pharmacological activities and potential applications in the pharmaceutical industry . Additionally, more studies could be carried out to understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4S/c16-14-12(17-13-7-3-4-8-20(13)14)9-21-15-18-10-5-1-2-6-11(10)19-15/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRLWZXIVOSWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=CC4=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

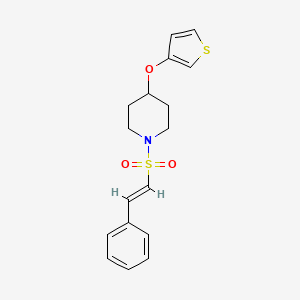

![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)

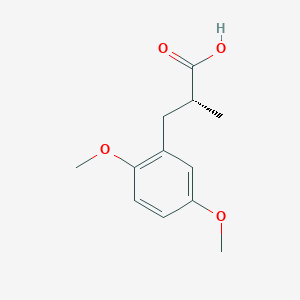

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)

![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)

![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)

![2-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2860497.png)

![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)